
4-Bromo-N,N-diéthyl-2-fluorobenzamide
Vue d'ensemble
Description
4-Bromo-N,N-diethyl-2-fluorobenzamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and diethylamine groups attached to the benzene ring
Applications De Recherche Scientifique
4-Bromo-N,N-diethyl-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
Target of Action
It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors . These targets play crucial roles in metabolic regulation and cell cycle control, respectively.
Mode of Action
It is known to participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Given its use in synthesizing compounds that act as cyclin-dependent kinase inhibitors , it may indirectly influence pathways related to cell cycle regulation.
Result of Action
The compounds synthesized using it as a reagent have been reported to act as anti-obesity agents and cyclin-dependent kinase inhibitors . This suggests that the compound may have indirect effects on metabolic regulation and cell cycle control.
Analyse Biochimique
Biochemical Properties
4-Bromo-N,N-diethyl-2-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of 4-Bromo-N,N-diethyl-2-fluorobenzamide on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 4-Bromo-N,N-diethyl-2-fluorobenzamide can alter the expression of genes involved in apoptosis, leading to changes in cell survival and proliferation . Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 4-Bromo-N,N-diethyl-2-fluorobenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 4-Bromo-N,N-diethyl-2-fluorobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N,N-diethyl-2-fluorobenzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-N,N-diethyl-2-fluorobenzamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Bromo-N,N-diethyl-2-fluorobenzamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of 4-Bromo-N,N-diethyl-2-fluorobenzamide have been associated with toxic effects, including liver and kidney damage . Threshold effects are also observed, where a certain dosage level is required to elicit a measurable response.
Metabolic Pathways
4-Bromo-N,N-diethyl-2-fluorobenzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, the compound can influence the activity of other metabolic enzymes, further affecting metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-N,N-diethyl-2-fluorobenzamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of 4-Bromo-N,N-diethyl-2-fluorobenzamide within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of 4-Bromo-N,N-diethyl-2-fluorobenzamide is important for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 4-Bromo-N,N-diethyl-2-fluorobenzamide can also affect its interactions with other biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide can be achieved through several methods, including:
Fluorination Reaction: Starting with a suitable brominated benzamide precursor, a fluorination reaction can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amidation Reaction: The compound can also be synthesized by reacting 4-bromo-2-fluorobenzoic acid with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable brominated benzamide with diethylamine under basic conditions.
Industrial Production Methods
Industrial production of 4-Bromo-N,N-diethyl-2-fluorobenzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters like temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,N-diethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzamides, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoro-N,N-dimethylbenzamide: Similar structure but with dimethylamine instead of diethylamine.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a methyl group instead of diethylamine.
4-Bromo-2-fluoro-N,N-diethylbenzamide: Lacks the fluorine atom on the benzene ring.
Uniqueness
4-Bromo-N,N-diethyl-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the diethylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-bromo-N,N-diethyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPMWTMOYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640778 | |
| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682778-07-0 | |
| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

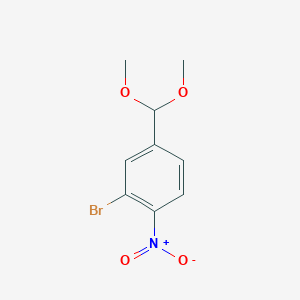


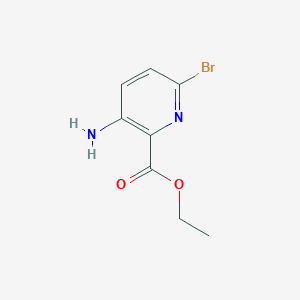
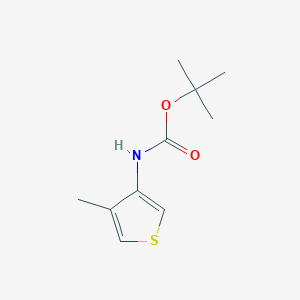
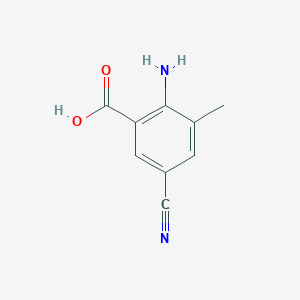


![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)


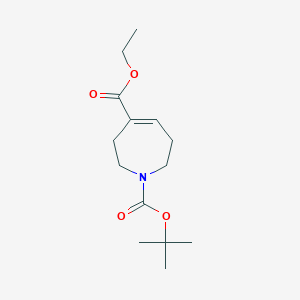
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
